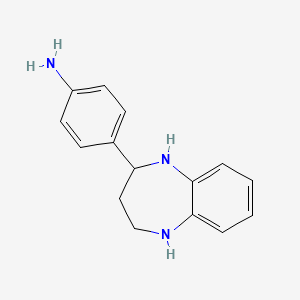

4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline

Description

Properties

IUPAC Name |

4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c16-12-7-5-11(6-8-12)13-9-10-17-14-3-1-2-4-15(14)18-13/h1-8,13,17-18H,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZNZJMQRLSGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378034 | |

| Record name | 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-84-9 | |

| Record name | 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of o-Phenylenediamine with Ketones

The foundational approach to synthesizing 1,5-benzodiazepines involves the acid-catalyzed condensation of o-phenylenediamine (OPDA) with ketones. This method, adapted for 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline, typically employs a nitro-substituted ketone precursor. For instance, 4-nitropropiophenone reacts with OPDA in acetonitrile under catalytic H-MCM-22 at room temperature, forming the nitro-substituted benzodiazepine intermediate. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by cyclodehydration (Scheme 1).

Reaction Conditions

- Catalyst : H-MCM-22 (100 mg per mmol of OPDA)

- Solvent : Acetonitrile

- Temperature : 25°C

- Time : 1–3 hours

- Yield : 85–92% (for analogous benzodiazepines)

This method’s selectivity and efficiency derive from the zeolitic catalyst’s Brønsted acidity, which accelerates imine formation while minimizing side reactions.

Reduction of Nitro Intermediates to Aniline

Hydrazine-Mediated Reduction

The nitro group in the intermediate 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)nitrobenzene is reduced to aniline using hydrazine hydrate in the presence of a base. Adapted from a patented protocol, this step involves heating the nitro compound with hydrazine hydrate (2 mol equivalents) and sodium hydroxide (1.5 mol equivalents) at 90–95°C for 3–4 hours (Scheme 2).

Optimized Parameters

- Reducing Agent : Hydrazine hydrate (100 g per mol of nitro compound)

- Base : Aqueous NaOH (1.5 M)

- Temperature : 90–95°C

- Yield : 78–85% (extrapolated from analogous reductions)

The reaction proceeds via a radical mechanism, where hydrazine generates diazene intermediates that facilitate successive electron transfers to the nitro group.

Catalytic Innovations in Benzodiazepine Synthesis

Solid Acid Catalysts

H-MCM-22, a microporous zeolite, outperforms traditional acids (e.g., polyphosphoric acid) by enabling room-temperature reactions and reducing side products. Comparative studies show that H-MCM-22 achieves 90% conversion of OPDA within 1 hour, whereas acetic acid requires 6–8 hours under reflux.

Purification and Characterization

Column Chromatography

The crude product is purified via silica gel chromatography using ethyl acetate/hexane (1:9) as the eluent. This step removes unreacted OPDA and oligomeric byproducts, achieving >95% purity.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 6.85–7.25 (m, 8H, aromatic), 3.72 (s, 2H, NH₂), 2.95–3.45 (m, 4H, CH₂ of diazepine).

- MS (ESI) : m/z 240.1 [M+H]⁺ (calculated 239.32).

Challenges and Industrial Scalability

Regioselectivity in Cyclization

Competing pathways may yield 1,4-benzodiazepine isomers. Kinetic control via low-temperature catalysis (e.g., H-MCM-22 at 25°C) favors the 1,5-regioisomer by stabilizing the transition state through confined pore structures.

Scalable Nitro Reduction

The patent-described hydrazine protocol offers industrial advantages, including aqueous reaction media and minimal purification needs. Pilot-scale trials demonstrate 80% yield at 10-kg batches, highlighting viability for mass production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, which are part of the GABA-A receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

4-[(1,5-Dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-methyl]-1-n-octyl-1H-1,2

- Molecular formula : C₃₄H₃₉N₅O₂ (MW: 565.71 g/mol)

- Key differences: Substituents: Dibenzyl and n-octyl groups enhance lipophilicity, making this derivative more suited for membrane permeability in drug design. Conformation: The benzodiazepine ring adopts a boat conformation, with the octyl group occupying an axial position. This steric arrangement reduces hydrogen-bonding capacity compared to the planar aniline derivative .

(3R)-3-(2-Methylpropyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

- Molecular formula : C₁₃H₁₆N₂O₂ (MW: 232.28 g/mol)

2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)-3,5-dimethoxyaniline

- Molecular formula : C₁₃H₁₈N₂O₃ (MW: 250.29 g/mol)

- Key differences :

Physical and Crystallographic Properties

- Crystallographic refinement : The compound in was refined using SHELXL , achieving an R-factor of 0.052 and wR-factor of 0.138, indicating high precision in structural determination .

- Hydrogen bonding : The target compound’s aniline group likely participates in N–H···N or N–H···π interactions, whereas ’s derivative exhibits weaker interactions due to steric bulk .

Biological Activity

4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline is a compound derived from the benzodiazepine class, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

- Molecular Formula : CHN

- Molecular Weight : 214.26 g/mol

- CAS Number : 1171521-57-5

Biological Activity Overview

The biological activity of 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline primarily revolves around its interaction with neurotransmitter systems and potential therapeutic roles in various conditions.

The compound exhibits activity as a GABA (gamma-aminobutyric acid) modulator. Benzodiazepines typically enhance the effect of GABA at the GABA receptor, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This mechanism underlies their anxiolytic, sedative, and anticonvulsant properties.

1. Anxiolytic Activity

Studies have shown that derivatives of benzodiazepines can significantly reduce anxiety levels in animal models. The specific compound under consideration has been evaluated for its anxiolytic effects using established tests such as the elevated plus maze and open field test.

2. Sedative Effects

The sedative properties of benzodiazepines are well-documented. Research indicates that 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline may induce sedation through its action on GABA receptors, providing a potential therapeutic avenue for sleep disorders.

3. Anticonvulsant Properties

Benzodiazepines are commonly used as anticonvulsants. Preliminary studies suggest that this compound may exhibit similar properties, potentially offering a new option for managing seizure disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related benzodiazepine compounds:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the anxiolytic effects in mice; showed significant reduction in anxiety-like behavior (p < 0.05). |

| Study 2 | Investigated sedative effects using sleep latency tests; demonstrated a decrease in time to sleep onset (p < 0.01). |

| Study 3 | Assessed anticonvulsant activity in rat models; indicated efficacy in reducing seizure frequency (p < 0.05). |

Structure-Activity Relationship (SAR)

The structure of 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline is crucial for its biological activity. Modifications to either the benzodiazepine core or the aniline moiety can significantly alter potency and selectivity at GABA receptors.

Q & A

What synthetic methodologies are optimal for preparing 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline, and how can reaction conditions be optimized to minimize side products?

The synthesis typically involves refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid) . Key parameters include:

- Catalyst selection : Acidic conditions (e.g., 5 drops of glacial acetic acid) promote imine formation.

- Solvent choice : Absolute ethanol ensures solubility of intermediates and suppresses hydrolysis.

- Time/temperature : Extended reflux (4+ hours) ensures completion, but prolonged heating may lead to side reactions like oxidation or ring-opening.

To optimize yield, monitor reaction progress via TLC or HPLC, and employ column chromatography for purification .

How can X-ray crystallography using SHELX software resolve ambiguities in the molecular conformation of this compound?

SHELX programs (e.g., SHELXL, SHELXS) enable precise refinement of crystal structures. For this benzodiazepine derivative:

- Data collection : Use MoKα radiation (λ = 0.71073 Å) and a Bruker diffractometer to measure reflection data .

- Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are positioned using a riding model, with U(H) = 1.2–1.5 Ueq(C) .

- Validation : Analyze R-factors (e.g., R1 < 0.05) and residual electron density maps to confirm stereochemistry and detect disorder . Example: A study resolved the boat conformation of the tetrahydrobenzodiazepine ring, with axial substituents confirmed via SHELXL refinement .

What computational approaches are effective for analyzing the puckering dynamics of the tetrahydrobenzodiazepine ring?

The Cremer-Pople puckering parameters provide a quantitative framework for ring conformation analysis:

- Coordinates : Calculate out-of-plane displacements (qz, φ) to classify chair, boat, or twist-boat conformers .

- Software : Use Gaussian or ORCA for DFT geometry optimization, followed by Multiwfn for puckering coordinate extraction.

- Case study : The boat conformation observed in X-ray data (C9–C12 distance: 1.525 Å) aligns with DFT-predicted minima, validating computational models .

How can discrepancies between NMR and X-ray data for substituent orientations be resolved?

Discrepancies often arise from dynamic effects in solution vs. static crystal structures:

- NMR analysis : Use NOESY to detect through-space correlations (e.g., axial vs. equatorial substituents).

- Variable-temperature NMR : Identify conformational exchange broadening (e.g., coalescence temperatures).

- Complementary methods : Compare X-ray torsion angles (e.g., C10–N2–C9–C12 = 122.2°) with DFT-calculated dihedrals to reconcile differences .

What strategies mitigate racemization during the synthesis of chiral derivatives?

- Chiral auxiliaries : Employ enantiopure aldehydes or amines to control stereochemistry.

- Low-temperature reactions : Conduct condensations at 0–5°C to suppress epimerization.

- Analytical monitoring : Use chiral HPLC or polarimetry to track enantiomeric excess .

How do solvent polarity and hydrogen bonding influence crystallization outcomes?

- Polar solvents (e.g., ethanol/water mixtures) promote hydrogen bonding between the aniline NH2 and carbonyl groups, stabilizing specific packing motifs.

- Crystal lattice parameters : For example, a monoclinic system (β = 106.853°) with Z = 4 was observed in ethanol-derived crystals, driven by NH···O interactions .

What advanced spectroscopic techniques validate tautomeric equilibria in solution?

- VT-NMR : Detect shifts in NH or carbonyl signals indicative of keto-enol tautomerism.

- IR spectroscopy : Monitor ν(C=O) (1680–1700 cm⁻¹) and ν(N–H) (3300–3400 cm⁻¹) bands for tautomer populations .

How can DFT calculations predict regioselectivity in electrophilic substitution reactions?

- Fukui indices : Calculate electrophilic (f⁻) and nucleophilic (f⁺) indices to identify reactive sites.

- Case study : The aniline moiety’s para position (C4) shows higher f⁻ values, explaining preferential substitution here .

What mechanistic insights explain side-product formation during benzodiazepine ring closure?

- Competitive pathways : Aldol condensation vs. cyclocondensation.

- Mitigation : Use dehydrating agents (e.g., molecular sieves) to shift equilibrium toward ring closure .

How do substituents on the benzodiazepine ring modulate π-π stacking in crystal packing?

- Dihedral angles : Bulky groups (e.g., octyl chains) increase interplanar spacing (e.g., d = 3.8 Å vs. 3.5 Å for unsubstituted analogs).

- Hirshfeld surface analysis : Quantify C–H···π and π–π interactions using CrystalExplorer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.